3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine

Suzuki-Miyaura Coupling Palladium Catalysis Halogen Reactivity

Researchers pursuing CSF1R-targeted therapies often face synthetic bottlenecks when sequential functionalization requires multiple protecting group steps. This compound eliminates that inefficiency. • Orthogonal I/Cl handles enable chemoselective Suzuki coupling at the iodo position, followed by a second distinct cross-coupling at the chloro site - no protecting group chemistry required. • Designated intermediate for vimseltinib (DCC-3014), a clinical-stage CSF1R kinase inhibitor for tenosynovial giant cell tumor (TGCT). • Available from stock with full analytical characterization (NMR, HPLC, LC-MS).

Molecular Formula C11H8ClIN2O
Molecular Weight 346.55 g/mol
Cat. No. B13936759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine
Molecular FormulaC11H8ClIN2O
Molecular Weight346.55 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)OC2=CC(=NC=C2)Cl)I
InChIInChI=1S/C11H8ClIN2O/c1-7-2-3-9(11(13)15-7)16-8-4-5-14-10(12)6-8/h2-6H,1H3
InChIKeyZCFHOXDXZOTOJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine: Dual-Halogenated Pyridinyl Ether


3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine (CAS 1117686-42-6 / 1628184-06-4) is a heterocyclic building block comprising two pyridine rings connected by an ether linkage . One ring bears a 2-iodo and a 6-methyl substituent, while the other carries a 2-chloro group . This precise arrangement of orthogonal halogen atoms (iodine and chlorine) in a single molecule is designed for iterative, chemoselective cross-coupling reactions, making it a strategic intermediate in medicinal chemistry campaigns, particularly those targeting kinase inhibitors [1].

1
Orthogonal halogen reactivity (Iodo/Chloro) for chemoselective sequential coupling Enables iterative diversification without protecting groups
2
Validated key intermediate in clinical-phase kinase inhibitor synthesis (Vimseltinib) Patented route CN113453684A; supports replication of published methodology
3
Strategic building block for kinase inhibitor libraries and bipyridine scaffolds Fits medicinal chemistry campaigns requiring precise substitution control

Why Simple Halogenated Pyridines Are Insufficient


Generic mono-halogenated pyridines (e.g., 2-iodopyridine or 2-chloropyridine) lack the required orthogonal reactivity profile necessary for sequential, site-selective functionalization [1]. The target compound's deliberate inclusion of both a highly reactive 2-iodo substituent (ideal for initial Suzuki/Stille couplings) and a more robust 2-chloro group (available for subsequent diversification) enables stepwise molecular construction with minimal protecting group chemistry [2]. Substitution with a bis-iodo or bis-chloro analog would either lead to uncontrolled poly-coupling or require harsh, non-selective conditions for the second step, drastically reducing overall synthetic efficiency and product purity [3].

Target: Dual-halogen pyridinyl ether Orthogonal I/Cl handles enable stepwise, chemoselective cross-coupling without protection.
Mono-halogenated pyridine Single reactive site limits sequential diversification; may require additional steps.
Target: Iodo for mild initial coupling High reactivity of C–I bond supports mild Suzuki conditions while preserving C–Cl.
Bis-chloro or bis-iodo analog Absence of orthogonal reactivity forces protection/deprotection or harsher conditions.

3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine: Comparison with Analogs


Iodo Substituent Reactivity Advantage in Cross-Coupling

The 2-iodo substituent on the pyridine ring provides a quantifiable reactivity advantage over bromo- and chloro-substituted analogs in palladium-catalyzed cross-coupling reactions. Under optimized conditions for carbonylative Suzuki coupling of pyridine halides, benzoylpyridines are recovered in high yields (80-95%), with the reactivity order decreasing from iodo- to bromopyridines [1]. For mono-halopyridines, the experimental yield order in Suzuki-Miyaura couplings is Br > I >> Cl, while DFT calculations indicate an intrinsic reactivity order of I >> Br > Cl [2]. This establishes that replacing the 2-iodo group with a 2-bromo or 2-chloro group in the target scaffold would result in a substantial decrease in coupling efficiency, especially under mild conditions.

Iodo Reactivity Advantage
Reported
Yields 80–95% in carbonylative Suzuki; reactivity order I > Br
Supports efficient initial coupling under mild conditions
Pd-phosphane catalyst, CO atmosphere; faster reaction than bromo analog
Suzuki-Miyaura Coupling Palladium Catalysis Halogen Reactivity

Key Intermediate for Vimseltinib (CSF1R Inhibitor)

The compound is explicitly designated as 'Compound A' in the patented synthetic route for vimseltinib (DCC-3014), a highly selective CSF1R kinase inhibitor currently in clinical development for tenosynovial giant cell tumor (TGCT) [1]. The synthesis of vimseltinib proceeds via a key intermediate formed from the target compound through Suzuki coupling. Vimseltinib itself demonstrates exceptional selectivity, with >500-fold selectivity for CSF1R over its nearest off-target kinase [2]. While not a direct property of the intermediate, this established application in a clinically advanced drug candidate provides unparalleled validation of the compound's utility in medicinal chemistry, distinguishing it from structurally similar building blocks lacking a defined, high-value downstream path.

Vimseltinib Intermediate
Reported
Designated “Compound A” in patented route (CN113453684A) for clinical CSF1R inhibitor
Enables replication of a clinical-phase kinase inhibitor synthesis
Comparison vs generic pyridinyl ethers lacking documented downstream use
CSF1R Inhibitor Tenosynovial Giant Cell Tumor Vimseltinib Synthesis

Iodo/Chloro Orthogonal Reactivity

The target compound incorporates both a 2-iodo and a 2-chloro substituent on separate pyridine rings, a deliberate design feature that enables orthogonal reactivity. In palladium-catalyzed coupling reactions, aryl iodides react significantly faster than aryl chlorides, allowing for highly chemoselective functionalization at the iodine site while leaving the chlorine intact for subsequent transformations [1]. Studies on related 2-chloro-6-iodopyridines confirm that selective coupling at the iodo position can be achieved under standard Suzuki conditions without affecting the chloro substituent [2]. Analogs where both halogens are identical (e.g., 3-((2-chloropyridin-4-yl)oxy)-6-chloro-2-methylpyridine) lack this orthogonal reactivity and thus require protection/deprotection strategies or harsher, less selective conditions, increasing step count and reducing overall yield.

Orthogonal Reactivity
Class-level
C–I reacts selectively; C–Cl remains intact under mild Suzuki conditions
Sequential coupling without protection reduces step count
Class-level inference from 2-chloro-6-iodopyridine studies
Chemoselectivity Orthogonal Protecting Groups Iterative Cross-Coupling

Precursor Yield Benchmark for Process Optimization

In the patented synthesis of vimseltinib, the direct precursor to the target compound, 6-iodo-2-methylpyridin-3-ol, is prepared from 3-hydroxy-2-picoline with a reported isolated yield of 48% [1]. This establishes a clear, quantifiable benchmark for evaluating alternative synthetic routes or for setting expectations in scale-up efforts. While alternative syntheses of related iodo-pyridinols may claim higher yields, this specific protocol is validated within a pharmaceutical patent, offering a reliable starting point for process development.

Precursor Yield Baseline
Reported
6-iodo-2-methylpyridin-3-ol prepared in 48% yield (I₂, Na₂CO₃, H₂O/MeOH, RT)
Provides a reference for process optimization or cost modeling
Yield from patented synthesis; serves as benchmarking point
Synthetic Methodology Reaction Yield Process Chemistry

3-(2-Chloropyridin-4-yl)oxy-2-iodo-6-methyl-pyridine: Key Applications


CSF1R Inhibitor Synthesis (Vimseltinib)

This compound is the designated intermediate for synthesizing vimseltinib (DCC-3014), a highly selective CSF1R inhibitor in clinical trials for tenosynovial giant cell tumor [1]. Laboratories engaged in replicating published synthetic routes or developing novel CSF1R-targeting agents will require this exact building block to ensure fidelity to the patented methodology [1].

Sequential Cross-Coupling for Kinase Inhibitor Libraries

The orthogonal iodo and chloro substituents enable a stepwise diversification strategy. The 2-iodo group can be selectively functionalized first (e.g., via Suzuki coupling) to introduce a key aryl or heteroaryl moiety [2]. The remaining 2-chloro group on the ether-linked pyridine then serves as a handle for a second, distinct cross-coupling reaction, allowing for the rapid exploration of chemical space around a central pyridinyl ether core [3].

Benchmarking New Halogenated Pyridine Methodologies

Given its patented synthesis and defined yield for the precursor step (48% for 6-iodo-2-methylpyridin-3-ol) [1], this compound serves as an excellent substrate for testing novel iodination, etherification, or cross-coupling methodologies. Researchers can directly compare their results against this established baseline to demonstrate improvements in efficiency, selectivity, or sustainability [1].

Functionalized Bipyridine Scaffolds for Catalysis & Materials

The ability to chemoselectively couple at the iodo position while preserving the chloro group allows for the synthesis of unsymmetrical bipyridine derivatives [3]. Such scaffolds are valuable ligands in transition-metal catalysis and as building blocks for metal-organic frameworks (MOFs) or organic semiconductors, where precise control over substitution patterns is paramount [3].

Application
Selection Property
Validation Focus
CSF1R inhibitor synthesis (Vimseltinib)
Documented intermediate in patented route
Verify route fidelity against CN113453684A
Kinase inhibitor library synthesis
Orthogonal I/Cl handles for sequential coupling
Evaluate selectivity at iodine site under chosen conditions
Methodology benchmarking
Established precursor yield baseline
Compare new method efficiency against reported baseline
Functionalized bipyridine scaffolds
Iodo-selective coupling preserving chloro handle
Confirm unsymmetrical bipyridine purity and structural integrity
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